molecular formula C33H32Br4N4O6 B14805581 N'~1~,N'~9~-bis{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}nonanedihydrazide

N'~1~,N'~9~-bis{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}nonanedihydrazide

Cat. No.: B14805581
M. Wt: 900.2 g/mol
InChI Key: HRZGXOMFARBMMV-UHFFFAOYSA-N
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Description

N’1,N’9-bis{[(1,6-dibromo-2-naphthyl)oxy]acetyl}nonanedihydrazide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises two 1,6-dibromo-2-naphthyl groups linked via oxyacetyl bridges to a nonanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’9-bis{[(1,6-dibromo-2-naphthyl)oxy]acetyl}nonanedihydrazide typically involves multiple steps. The initial step often includes the bromination of 2-naphthol to obtain 1,6-dibromo-2-naphthol. This intermediate is then reacted with chloroacetic acid to form 1,6-dibromo-2-naphthyl oxyacetyl chloride. The final step involves the reaction of this intermediate with nonanedihydrazide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’1,N’9-bis{[(1,6-dibromo-2-naphthyl)oxy]acetyl}nonanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield de-brominated or partially reduced products.

    Substitution: The bromine atoms in the naphthyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce de-brominated naphthyl derivatives.

Scientific Research Applications

N’1,N’9-bis{[(1,6-dibromo-2-naphthyl)oxy]acetyl}nonanedihydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N’1,N’9-bis{[(1,6-dibromo-2-naphthyl)oxy]acetyl}nonanedihydrazide exerts its effects involves its interaction with specific molecular targets. The bromine atoms and oxyacetyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound’s hydrazide backbone allows for flexibility and specificity in these interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’9-bis{[(1,6-dichloro-2-naphthyl)oxy]acetyl}nonanedihydrazide
  • N’1,N’9-bis{[(1,6-difluoro-2-naphthyl)oxy]acetyl}nonanedihydrazide
  • N’1,N’9-bis{[(1,6-diiodo-2-naphthyl)oxy]acetyl}nonanedihydrazide

Uniqueness

N’1,N’9-bis{[(1,6-dibromo-2-naphthyl)oxy]acetyl}nonanedihydrazide is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C33H32Br4N4O6

Molecular Weight

900.2 g/mol

IUPAC Name

1-N',9-N'-bis[2-(1,6-dibromonaphthalen-2-yl)oxyacetyl]nonanedihydrazide

InChI

InChI=1S/C33H32Br4N4O6/c34-22-10-12-24-20(16-22)8-14-26(32(24)36)46-18-30(44)40-38-28(42)6-4-2-1-3-5-7-29(43)39-41-31(45)19-47-27-15-9-21-17-23(35)11-13-25(21)33(27)37/h8-17H,1-7,18-19H2,(H,38,42)(H,39,43)(H,40,44)(H,41,45)

InChI Key

HRZGXOMFARBMMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)OCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)COC3=C(C4=C(C=C3)C=C(C=C4)Br)Br)C=C1Br

Origin of Product

United States

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